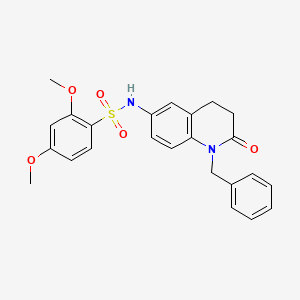![molecular formula C14H19NO4 B2925655 2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248403-60-1](/img/structure/B2925655.png)
2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, also known as DMOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. This compound has been found to have anti-inflammatory and analgesic properties, making it a potentially useful drug for the treatment of conditions such as arthritis and chronic pain.
In addition, this compound has also been studied for its potential use in cancer treatment. Research has shown that this compound can inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.
作用机制
The mechanism of action of 2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is not yet fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes in the body, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and by inhibiting their activity, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the body. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to inhibit the activity of COX-2 and LOX enzymes. In addition, this compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of using 2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid in lab experiments is its potential as a drug candidate for the treatment of various diseases. Its anti-inflammatory and analgesic properties make it a potentially useful drug for the treatment of conditions such as arthritis and chronic pain. In addition, its potential use in cancer treatment makes it an attractive candidate for further research.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Without a clear understanding of how this compound works, it can be difficult to design experiments that effectively test its potential applications. In addition, there may be potential side effects associated with the use of this compound, which would need to be carefully studied before it could be used as a drug.
未来方向
There are a number of potential future directions for research on 2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid. One area of research could be focused on further understanding its mechanism of action. By gaining a better understanding of how this compound works, researchers may be able to develop more effective drugs based on its structure.
Another potential area of research could be focused on the development of new drugs based on this compound. By modifying its structure, researchers may be able to create new drugs with even greater efficacy and fewer side effects.
Finally, research could also be focused on the potential use of this compound in other areas, such as agriculture or environmental science. Its anti-inflammatory and antioxidant properties may make it useful in the development of new pesticides or other agricultural products. In addition, its potential use as an antioxidant may make it useful in protecting the environment from oxidative damage.
Conclusion
In conclusion, this compound is a chemical compound that has significant potential for use in various areas of scientific research. Its anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs for the treatment of various diseases. In addition, its potential use in cancer treatment and other areas of research make it an attractive candidate for further study. While there are still some limitations and unknowns associated with this compound, its potential applications make it an exciting area of research for the scientific community.
合成方法
2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid can be synthesized using a variety of methods, including the reaction of 2,4-dimethyl-6-nitrobenzoic acid with isobutyl chloroformate and triethylamine. The resulting product is then reduced using sodium borohydride to yield this compound.
属性
IUPAC Name |
2,4-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-8-6-9(2)11(12(16)17)10(7-8)15-13(18)19-14(3,4)5/h6-7H,1-5H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYLZHRCCKYQPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)NC(=O)OC(C)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2925573.png)

![3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2925575.png)
![N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2925576.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2925578.png)
![5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-N-(2-(vinyloxy)ethoxy)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2925580.png)
![3-[5-(4-Methoxy-phenyl)-furan-2-yl]-propionic acid](/img/structure/B2925582.png)


![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2925586.png)
![Oxiran-2-yl-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)methanone](/img/structure/B2925588.png)

